4-[(4-phenoxyphenyl)sulfonyl]morpholine
Description
Properties
IUPAC Name |
4-(4-phenoxyphenyl)sulfonylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c18-22(19,17-10-12-20-13-11-17)16-8-6-15(7-9-16)21-14-4-2-1-3-5-14/h1-9H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEDYKBIVYSSWOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601278416 | |
| Record name | 4-[(4-Phenoxyphenyl)sulfonyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601278416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
494838-95-8 | |
| Record name | 4-[(4-Phenoxyphenyl)sulfonyl]morpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=494838-95-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(4-Phenoxyphenyl)sulfonyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601278416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-phenoxyphenyl)sulfonyl]morpholine typically involves the reaction of 4-phenoxybenzenesulfonyl chloride with morpholine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure complete reaction. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-[(4-phenoxyphenyl)sulfonyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
4-[(4-phenoxyphenyl)sulfonyl]morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(4-phenoxyphenyl)sulfonyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
Key sulfonylmorpholine derivatives and their properties are summarized below:
Key Observations :
- Substituent Effects : Electron-donating groups (e.g., methoxy) lower melting points due to reduced intermolecular forces, while electron-withdrawing groups (e.g., chloro) enhance crystallinity and stability .
- Lipophilicity : The trifluoromethoxy derivative exists as an oil, indicating increased hydrophobicity compared to solid analogs .
- Symmetry: The 4-phenoxyphenyl substituent in this compound provides a planar aromatic system, facilitating face-to-face π-stacking interactions absent in ortho-substituted derivatives .
Q & A
Q. What are the common synthetic routes for preparing 4-[(4-phenoxyphenyl)sulfonyl]morpholine, and how can reaction conditions be optimized?
The synthesis typically involves sulfonylation of a morpholine derivative with a substituted phenylsulfonyl chloride. Key steps include:
- Nucleophilic substitution : Reacting 4-phenoxyphenylsulfonyl chloride with morpholine under basic conditions (e.g., NaOH or K₂CO₃) in aprotic solvents like DCM or THF .
- Catalyst optimization : Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .
- Temperature control : Maintaining temperatures between 0–25°C to minimize side reactions like sulfone oxidation .
Q. How can the purity and structural integrity of this compound be validated experimentally?
- Chromatography : HPLC with UV detection (λ = 254 nm) or LC-MS to confirm purity (>98%) and molecular weight .
- Spectroscopy :
- ¹H/¹³C NMR : Key signals include the morpholine ring protons (δ 3.6–3.8 ppm) and sulfonyl-linked aromatic protons (δ 7.2–7.8 ppm) .
- FT-IR : Peaks at ~1350 cm⁻¹ (S=O asymmetric stretch) and ~1150 cm⁻¹ (S=O symmetric stretch) confirm sulfonyl group incorporation .
Advanced Research Questions
Q. What computational strategies are effective in predicting the biological activity of this compound derivatives?
- QSAR modeling : Use descriptors like LogP, topological polar surface area (TPSA), and electronic parameters (HOMO/LUMO) to correlate structure with antibacterial or enzyme inhibitory activity. For example, a QSAR model with q² = 0.66–0.79 successfully predicted anti-A. baumannii activity for sulfonyl amides .
- Docking studies : Molecular docking (e.g., AutoDock Vina) into bacterial enzyme active sites (e.g., penicillin-binding proteins) reveals binding modes and affinity trends .
Q. How do substituents on the phenyl ring influence the compound’s biological and physicochemical properties?
Comparative analysis of derivatives shows:
| Substituent | Biological Activity (Zone of Inhibition, mm) | LogP |
|---|---|---|
| -CF₃ (4-position) | 22 ± 0.6 (vs. A. baumannii) | 3.2 |
| -Br (2-position) | 16 ± 0.3 | 2.8 |
| -OCH₃ (4-position) | 12 ± 0.5 | 2.1 |
Electron-withdrawing groups (e.g., -CF₃) enhance antibacterial potency by increasing membrane permeability and target binding .
Q. What methodologies resolve contradictions in reported biological activities across studies?
- Dose-response profiling : Test compounds at multiple concentrations (e.g., 1–100 µM) to identify EC₅₀/IC₅₀ discrepancies .
- Assay standardization : Use reference strains (e.g., E. coli ATCC 25922) and controlled growth conditions (e.g., Mueller-Hinton agar, 37°C) to minimize variability .
- Metabolic stability assays : Liver microsome studies (e.g., human/rat) explain differences in in vitro vs. in vivo efficacy .
Methodological Challenges
Q. How can reaction yields be improved during scale-up synthesis?
- Solvent selection : Replace THF with DMF to enhance solubility of sulfonyl intermediates .
- Catalyst screening : Test Pd(OAc)₂ or CuI for coupling steps involving boronate esters (e.g., Suzuki-Miyaura reactions) .
- Workup optimization : Use aqueous NaHCO₃ washes to remove unreacted sulfonyl chlorides .
Q. What analytical techniques are critical for studying degradation products or impurities?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
